molecular formula C₁₅H₁₄O₄ B1142556 5'-Hydroxyequol CAS No. 65998-44-9

5'-Hydroxyequol

Cat. No.: B1142556
CAS No.: 65998-44-9
M. Wt: 258.27
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Hydroxyequol is a hydroxylated derivative of equol, a metabolite of the soy isoflavone daidzein. It is produced by specific gut bacteria and has garnered attention due to its potential health benefits, including antioxidant and estrogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5’-Hydroxyequol can be synthesized through enzymatic methods involving isoflavonoid reductases and monooxygenases. For instance, a one-pot synthesis pathway using 4-hydroxyphenylacetate 3-monooxygenase from Escherichia coli has been developed. This method involves the reduction of daidzein to equol, followed by hydroxylation to produce 5’-Hydroxyequol .

Industrial Production Methods: Industrial production of 5’-Hydroxyequol typically involves microbial fermentation. Specific microorganisms, such as Slackia isoflavoniconvertens and Eggerthella sp., can convert daidzein to equol and subsequently to 5’-Hydroxyequol under anaerobic conditions .

Chemical Reactions Analysis

Types of Reactions: 5’-Hydroxyequol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidative products.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products:

Scientific Research Applications

5’-Hydroxyequol has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of hydroxylation on the biological activity of isoflavones.

    Biology: It is studied for its role in modulating estrogen receptor activity and its potential as a selective estrogen receptor modulator.

    Medicine: It has potential therapeutic applications in treating hormone-dependent cancers, such as breast and prostate cancer, due to its estrogenic activity.

    Industry: It is used in the development of nutraceuticals and dietary supplements due to its antioxidant properties

Mechanism of Action

5’-Hydroxyequol exerts its effects primarily through its interaction with estrogen receptors. It binds to estrogen receptor alpha and estrogen receptor beta, modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and antioxidant defense .

Comparison with Similar Compounds

    Equol: The parent compound of 5’-Hydroxyequol, known for its estrogenic activity.

    Genistein: Another soy isoflavone with similar estrogenic and antioxidant properties.

    Daidzein: The precursor to equol and 5’-Hydroxyequol, also exhibiting estrogenic activity.

Uniqueness: 5’-Hydroxyequol is unique due to its specific hydroxylation pattern, which enhances its antioxidant activity compared to equol. It also shows a preferential binding affinity for estrogen receptor alpha over estrogen receptor beta, similar to natural estrogen 17β-estradiol .

Properties

CAS No.

65998-44-9

Molecular Formula

C₁₅H₁₄O₄

Molecular Weight

258.27

Synonyms

Isoflavan-4’,5,7-triol;  3,4-dihydro-3-(4-Hydroxyphenyl)-2H-1-benzopyran-5,7-diol;  3-(4-Hydroxyphenyl)chroman-5,7-diol

Origin of Product

United States

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